molecular formula C10F20 B1257306 Perfluoro tert-butylcyclohexane CAS No. 84808-64-0

Perfluoro tert-butylcyclohexane

Cat. No.: B1257306
CAS No.: 84808-64-0
M. Wt: 500.07 g/mol
InChI Key: VLTXBOGHSBHSAC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Perfluoro tert-butylcyclohexane plays a significant role in biochemical reactions due to its ability to dissolve gases efficiently. This property allows it to enhance oxygen delivery to tissues, which is particularly useful in therapeutic applications such as treating traumatic brain injury and decompression sickness . The compound interacts with various biomolecules, including enzymes and proteins, to facilitate oxygen transport and delivery. For example, it can carry oxygen with up to five times the efficiency of hemoglobin when used as an intravenous emulsion . This interaction is primarily due to its high biocompatibility and stability in biological systems .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It enhances oxygen delivery to cells, which can improve cellular metabolism and function . Additionally, it has been observed to influence cell signaling pathways and gene expression, particularly in conditions of hypoxia or oxygen deprivation . The compound’s ability to dissolve and transport gases efficiently makes it a valuable tool in supporting cellular respiration and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules to facilitate gas transport and delivery. The compound binds to oxygen molecules and transports them to tissues, enhancing oxygenation and supporting cellular function . It does not rely on hemoglobin for oxygen transport, which eliminates the safety issues associated with hemoglobin-based products . Additionally, this compound can influence enzyme activity and gene expression by modulating the cellular oxygen environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown high stability and biocompatibility, with minimal degradation over time . Long-term studies have indicated that it can maintain its oxygen-carrying capacity and support cellular function without causing significant adverse effects . These properties make it a promising candidate for various therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances oxygen delivery and supports cellular function without causing toxicity . At higher doses, it can cause adverse effects such as thrombocytopenia and changes in red blood cell morphology . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to gas transport and delivery. It interacts with enzymes and cofactors that facilitate the dissolution and transport of oxygen and other gases . The compound’s high stability and biocompatibility allow it to integrate into metabolic processes without causing significant disruptions . Additionally, it can influence metabolic flux and metabolite levels by modulating the cellular oxygen environment .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently due to its strong gas-dissolving properties . It interacts with transporters and binding proteins that facilitate its movement and localization within biological systems . The compound’s ability to carry and deliver oxygen to tissues makes it a valuable tool in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to enhance oxygen delivery and support cellular function in targeted areas . The ability to modulate its distribution within cells further enhances its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoro tert-butylcyclohexane can be synthesized by reacting tert-butylcyclohexane with fluorine gas in the presence of sodium fluoride . The reaction conditions typically involve a controlled environment to ensure the complete fluorination of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle fluorine gas safely and efficiently. The reaction is carried out under controlled temperatures and pressures to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Perfluoro tert-butylcyclohexane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophilic reagents such as sodium hydroxide or potassium hydroxide. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various fluorinated derivatives .

Scientific Research Applications

Perfluoro tert-butylcyclohexane has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Perfluoro tert-butylcyclohexane is unique due to its specific molecular structure, which provides a balance between gas solubility and chemical stability. This makes it particularly suitable for applications requiring efficient gas transport and delivery, such as in medical oxygen carriers .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-2(1(8(22,23)24,9(25,26)27)10(28,29)30)3(12,13)5(16,17)7(20,21)6(18,19)4(2,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTXBOGHSBHSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233868
Record name Perfluoro tert-butylcyclohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84808-64-0
Record name Oxycyte
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro tert-butylcyclohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro tert-butylcyclohexane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Perfluoro tert-butylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro[(tert-butyl)cyclohexane]
Source European Chemicals Agency (ECHA)
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Record name PERFLUORO TERT-BUTYLCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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